3-Ethylheptanal 3-Ethylheptanal
Brand Name: Vulcanchem
CAS No.: 2570-97-0
VCID: VC8413445
InChI: InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3
SMILES: CCCCC(CC)CC=O
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

3-Ethylheptanal

CAS No.: 2570-97-0

Cat. No.: VC8413445

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylheptanal - 2570-97-0

Specification

CAS No. 2570-97-0
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 3-ethylheptanal
Standard InChI InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3
Standard InChI Key GDVBVQRZGJITDD-UHFFFAOYSA-N
SMILES CCCCC(CC)CC=O
Canonical SMILES CCCCC(CC)CC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethylheptanal belongs to the aldehyde family, featuring a carbonyl group (C=O\text{C=O}) at the terminal position of a nine-carbon chain. The ethyl branch at the third carbon introduces structural asymmetry, influencing its physical and chemical behavior. The IUPAC name, 3-ethylheptanal, reflects this substitution pattern .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC9H18O\text{C}_9\text{H}_{18}\text{O}
Molecular Weight142.24 g/mol
SMILES NotationO=CCC(CC)CCCC
InChI KeyGDVBVQRZGJITDD-UHFFFAOYSA-N

The SMILES notation O=CCC(CC)CCCC\text{O=CCC(CC)CCCC} explicitly defines the aldehyde group's position and the ethyl branch . The InChI key confirms the compound's unique stereochemical identity .

Spectroscopic Identification

While the provided sources lack explicit spectroscopic data, aldehydes typically exhibit strong infrared (IR) absorption bands near 1720 cm1^{-1} for the carbonyl group. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aldehyde proton (~9-10 ppm in 1^1H NMR) and carbons adjacent to the ethyl branch .

Physical and Chemical Properties

Physical State and Solubility

3-Ethylheptanal exists as a colorless liquid at standard temperature and pressure. Its hydrophobic carbon chain limits water solubility but enhances miscibility with organic solvents like ethanol, diethyl ether, and chloroform .

Table 2: Physical Properties

PropertyValueSource
State at 25°CLiquid
OdorPleasant, fatty
Solubility in WaterLow
Solubility in OrganicsHigh

Thermodynamic Parameters

Although specific boiling point and density values are absent in the provided sources, analogous branched aldehydes (e.g., 2-ethylhexanal) exhibit boiling points near 175–185°C and densities around 0.82–0.85 g/cm3^3. These estimates align with 3-Ethylheptanal's molecular weight and branching .

Reactivity and Chemical Transformations

Oxidation Reactions

The aldehyde group in 3-Ethylheptanal undergoes oxidation to form carboxylic acids. For example, reaction with potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions yields 3-ethylheptanoic acid, a process critical in industrial carboxylate production .

C9H18O+KMnO4C9H18O2+Mn2+\text{C}_9\text{H}_{18}\text{O} + \text{KMnO}_4 \rightarrow \text{C}_9\text{H}_{18}\text{O}_2 + \text{Mn}^{2+}

Nucleophilic Additions

The electrophilic carbonyl carbon facilitates nucleophilic attacks. Reactions with Grignard reagents (RMgX\text{RMgX}) produce secondary alcohols, while condensation with amines forms Schiff bases, relevant in pharmaceutical intermediates .

SupplierPurityPrice Range (€)Packaging
CymitQuimica≥95%234–2,00350–500 mg
Sigma-AldrichUnspecified$373.10100 mg
Precautionary MeasureCode
Avoid ignition sourcesP210
Use protective gearP280
Ensure ventilationP271

Research Gaps and Future Directions

Current literature on 3-Ethylheptanal remains sparse, particularly regarding its pharmacokinetics and ecological impact. Future studies should explore:

  • Catalytic Applications: As a ligand in asymmetric catalysis.

  • Biodegradation Pathways: Environmental fate in aqueous systems.

  • Toxicological Profiles: Long-term exposure effects in mammalian models.

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